C215

説明

特性

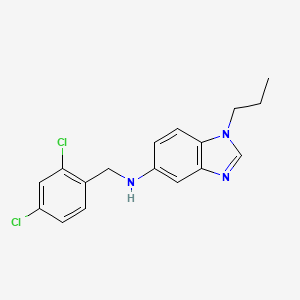

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3/c1-2-7-22-11-21-16-9-14(5-6-17(16)22)20-10-12-3-4-13(18)8-15(12)19/h3-6,8-9,11,20H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEPSIFNTIQCNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of C215

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

This document is intended to provide a detailed technical understanding of the mechanism of action of the compound designated as C215. The information presented herein is based on publicly available data. However, initial comprehensive searches for "C215" have not yielded specific results for a compound with this identifier. The designation "C215" may represent an internal development code, a novel research molecule with limited public disclosure, or a compound not yet widely indexed in scientific literature and databases.

The following sections will outline a structured approach to understanding the mechanism of action of a novel compound, which can be applied once specific information about C215 becomes available. This guide will serve as a template for the data and analyses that are crucial for a thorough scientific evaluation.

Target Identification and Binding Characteristics

A fundamental aspect of understanding a compound's mechanism of action is identifying its molecular target(s). This section would typically include:

-

Primary Target(s): The specific protein, enzyme, receptor, or other biomolecule with which C215 directly interacts to elicit its pharmacological effect.

-

Binding Affinity: Quantitative measures of the strength of the interaction between C215 and its target.

Table 1: Binding Affinity of C215

| Parameter | Value | Target(s) | Experimental Method |

| Kᵢ (nM) | Data not available | Data not available | Data not available |

| Kₐ (M⁻¹) | Data not available | Data not available | Data not available |

| Kₑ (nM) | Data not available | Data not available | Data not available |

In Vitro Efficacy and Potency

In vitro studies are essential for characterizing the biological activity of a compound in a controlled cellular or acellular environment.

Table 2: In Vitro Activity of C215

| Assay Type | Cell Line / System | IC₅₀ (nM) | EC₅₀ (nM) | Key Findings |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocol: Representative In Vitro Assay

A detailed protocol for a representative in vitro assay, such as a cell viability assay or a target engagement assay, would be presented here. This would include:

-

Cell Culture: Details of the cell line, culture medium, and conditions.

-

Compound Preparation: Method for dissolving and diluting C215.

-

Assay Procedure: Step-by-step instructions for performing the experiment.

-

Data Analysis: Methods for calculating parameters like IC₅₀ or EC₅₀.

Signaling Pathway Modulation

Understanding how C215 affects intracellular signaling pathways is crucial to elucidating its mechanism of action. This section would describe the downstream effects of C215 binding to its target.

Caption: A hypothetical signaling cascade initiated by C215.

Preclinical In Vivo Efficacy

In vivo studies in animal models are critical for evaluating the therapeutic potential and physiological effects of a compound.

Table 3: Summary of In Vivo Studies for C215

| Animal Model | Dosing Regimen | Efficacy Endpoint | Key Outcomes |

| Data not available | Data not available | Data not available | Data not available |

Experimental Protocol: Representative In Vivo Study

This section would provide a detailed methodology for a key animal study, including:

-

Animal Model: Species, strain, and disease model used.

-

Drug Formulation and Administration: How C215 was prepared and administered.

-

Study Design: Description of treatment groups, controls, and study duration.

-

Endpoint Analysis: Methods for assessing the therapeutic effect.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are integral to its overall mechanism of action and clinical utility.

Table 4: Pharmacokinetic Parameters of C215

| Parameter | Value | Species | Route of Administration |

| T½ (h) | Data not available | Data not available | Data not available |

| Cₘₐₓ (ng/mL) | Data not available | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available | Data not available |

| Bioavailability (%) | Data not available | Data not available | Data not available |

Safety and Toxicology

A comprehensive understanding of a compound's safety profile is paramount.

Table 5: Summary of Toxicology Studies for C215

| Study Type | System / Organ | NOAEL (mg/kg/day) | Key Findings |

| Data not available | Data not available | Data not available | Data not available |

Logical Relationships and Experimental Workflow

Visualizing the logical flow of the research and development process can provide clarity on how different pieces of experimental evidence contribute to the overall understanding of the compound.

Caption: A generalized workflow for drug discovery and development.

Conclusion

While specific data for C215 is not currently available in the public domain, this guide provides a comprehensive framework for the in-depth technical information required to thoroughly understand its mechanism of action. As research progresses and data becomes publicly accessible, this document can be populated with the relevant experimental findings to provide a complete picture of C215's pharmacological profile for the scientific and drug development community. Researchers with access to proprietary information on C215 are encouraged to use this structure for their internal documentation and analysis.

C215 and the Inhibition of MmpL3: A Technical Guide to a Novel Antitubercular Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. The Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter for mycolic acid precursors, has been validated as a highly promising target for antitubercular drug development. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of C215, a potent benzimidazole-based inhibitor of MmpL3. We present a consolidation of key quantitative data, detailed experimental protocols for inhibitor evaluation, and visual diagrams of the core biological and experimental processes to serve as a resource for the scientific community engaged in tuberculosis research and drug discovery.

Introduction: The Imperative for New TB Drugs and the Role of MmpL3

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide. The cell envelope of M. tuberculosis is a unique and complex structure, rich in mycolic acids, which are essential for the bacterium's viability, virulence, and intrinsic resistance to many antibiotics. The biosynthesis and transport of these mycolic acids are therefore attractive targets for new drugs.

MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters, plays a critical and essential role in the mycolic acid pathway.[1][2] It functions as a flippase, translocating trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm across the inner membrane to the periplasmic space.[1][3][4][5] In the periplasm, TMM is further processed into trehalose dimycolate (TDM) or its mycolic acids are transferred to arabinogalactan, both crucial components of the mycobacterial outer membrane, or mycomembrane.[1][5][6] Genetic and chemical inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm, a halt in mycomembrane biosynthesis, and rapid bactericidal activity, confirming its essentiality and making it a prime target for therapeutic intervention.[3][4][5][7][8] A diverse array of chemical scaffolds, including the benzimidazole C215, have been identified as potent inhibitors of MmpL3.[9][10]

C215: A Benzimidazole-Based MmpL3 Inhibitor

C215 is a benzimidazole derivative identified through whole-cell phenotypic screens against M. tuberculosis.[1][9] Like many other MmpL3 inhibitors, its definitive target was confirmed through the generation and whole-genome sequencing of resistant mutants, which consistently revealed single nucleotide variations in the mmpL3 gene.[6][9] This discovery placed C215 within a growing and structurally diverse class of compounds that all converge on this single essential transporter.

Mechanism of Action

The primary mechanism of action of C215 is the direct inhibition of the MmpL3 transporter. Structural and molecular docking studies have shown that C215, along with other inhibitors like SQ109 and indolecarboxamides, binds to a common pocket within the transmembrane (TM) domain of MmpL3.[11][12] This binding event is thought to obstruct the proton-relay network—involving key aspartate-tyrosine pairs—that powers the transport of TMM.[11][12] By blocking this essential proton motive force (PMF) pathway, the inhibitors effectively shut down the transporter's flippase activity.[11][12]

Interestingly, several MmpL3 inhibitors, including C215, have also been shown to disrupt the membrane potential (Δψ), a component of the PMF, as a potential secondary effect.[8] This has led to debate about whether the compounds act directly on the transporter or indirectly by collapsing the PMF. However, evidence from direct binding assays and co-crystal structures strongly supports a direct interaction, with PMF disruption likely being a downstream consequence of inhibitor binding and conformational changes to the transporter.[3][8]

Figure 1. Mechanism of MmpL3 inhibition by C215.

Quantitative Data Presentation

The in vitro activity of C215 and other representative MmpL3 inhibitors is summarized below. Data is primarily presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of M. tuberculosis H37Rv, the standard laboratory strain.

Table 1: In Vitro Activity of MmpL3 Inhibitors against M. tuberculosis H37Rv

| Compound Series | Representative Compound | MIC (µM) | EC50 (µM) | Reference(s) |

| Benzimidazole | C215 | ~5.0 - 11.2 | 5.0 | [6] |

| Ethylenediamine | SQ109 | ~0.78 | <0.3 | [6][13] |

| Adamantyl Urea | AU1235 | ~0.22 | - | [14][15] |

| 1,5-Diarylpyrrole | BM212 | ~3.4 | - | [14] |

| Indolecarboxamide | NITD-349 | 0.023 - 0.03 | - | [13][14] |

| Carboxamide | HC2091 | 5.0 | - | [15] |

Note: MIC values can vary between studies due to different experimental conditions (e.g., media, inoculum size). EC50 represents the half-maximal effective concentration.

Table 2: Activity Spectrum and Cytotoxicity of C215

| Parameter | Species / Cell Line | Value | Reference(s) |

| Activity vs. M. smegmatis | Mycobacterium smegmatis | Inactive | [6] |

| Activity vs. M. abscessus | Mycobacterium abscessus | Not specified | [6] |

| Cytotoxicity (CC50) | Mammalian cells (e.g., Vero) | 14.3 µM | [6] |

| Selectivity Index (SI) | (CC50 / EC50) | ~2.9 | [6] |

Note: The inactivity of C215 against M. smegmatis suggests a degree of species specificity. The selectivity index provides a measure of the compound's therapeutic window.

Key Experimental Protocols

The validation of C215 as an MmpL3 inhibitor relies on a series of standardized in vitro assays. Detailed methodologies for these key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Resazurin Microtiter Assay (REMA) is a common, rapid, and inexpensive method.[16]

-

Preparation of Mtb Culture: M. tuberculosis H37Rv is cultured to mid-log phase (OD~0.6-0.8) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.[14]

-

Compound Dilution: The test compound (e.g., C215) is dissolved in DMSO and serially diluted in a 96-well microtiter plate using 7H9 broth to create a range of concentrations. The final DMSO concentration should be kept constant (e.g., ≤1%).

-

Inoculation: The Mtb culture is diluted to a final concentration of approximately 5 x 10⁴ CFU/mL and added to each well containing the diluted compound.[14]

-

Incubation: The plate is sealed and incubated at 37°C for 7 days.

-

Readout: After incubation, a resazurin solution is added to each well. Resazurin (blue) is reduced to the fluorescent, pink-colored resorufin by metabolically active cells. After further incubation (12-24 hours), the color change is assessed visually or by measuring fluorescence. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., remains blue).

TMM Accumulation Assay (Mycolic Acid Transport Inhibition)

This assay directly assesses the functional inhibition of MmpL3 by monitoring the accumulation of its substrate, TMM.

-

Metabolic Labeling: Log-phase M. tuberculosis cultures are incubated with a radiolabeled precursor of mycolic acids, typically [¹⁴C]acetic acid.[6][14]

-

Inhibitor Treatment: The cultures are treated with the MmpL3 inhibitor (e.g., C215) at a concentration several-fold above its MIC for a defined period (e.g., 24 hours). A DMSO-treated culture serves as a negative control.

-

Lipid Extraction: After treatment, mycobacterial cells are harvested, and total lipids are extracted using a sequence of organic solvents (e.g., chloroform/methanol mixtures).

-

Thin-Layer Chromatography (TLC): The extracted lipids are normalized by radioactivity or starting culture density, spotted onto a silica TLC plate, and separated using a specific solvent system (e.g., chloroform/methanol/water).

-

Analysis: The TLC plate is exposed to a phosphor screen or X-ray film. Inhibition of MmpL3 results in a characteristic accumulation of the radiolabeled TMM band and a corresponding decrease in the TDM band compared to the DMSO control.[6][8]

Generation and Analysis of Resistant Mutants

This is the gold-standard method for identifying the molecular target of a novel antibacterial compound.

-

Mutant Selection: A high-density culture of M. tuberculosis H37Rv (~10⁹ CFU) is plated onto Middlebrook 7H10 agar plates containing the inhibitor (e.g., C215) at a concentration 4-10 times its MIC.[6][14]

-

Incubation: Plates are incubated at 37°C for 3-4 weeks until spontaneous resistant colonies appear.

-

Isolation and Verification: Individual resistant colonies are isolated, grown in liquid culture, and their resistance is re-confirmed by MIC determination to ensure a stable resistance phenotype.

-

Whole-Genome Sequencing (WGS): Genomic DNA is extracted from the resistant isolates and the parental wild-type strain. WGS is performed, and the resulting sequences are aligned to a reference genome.

-

Analysis: Single Nucleotide Polymorphisms (SNPs) or insertions/deletions that are present in the resistant isolates but absent in the parental strain are identified. For MmpL3 inhibitors, these mutations are consistently found to map to the mmpL3 gene.

Cytotoxicity Assay

This assay determines the toxicity of the compound to mammalian cells to calculate its selectivity index.

-

Cell Culture: A mammalian cell line (e.g., Vero, HepG2, or THP-1) is seeded into a 96-well plate and grown to a suitable confluency.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 48-72 hours).

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin.

-

Analysis: The absorbance or fluorescence is measured, and the data is used to generate a dose-response curve. The 50% cytotoxic concentration (CC50) or inhibitory concentration (IC50) is calculated from this curve.[6]

Figure 2. Experimental workflow for C215 discovery and validation.

Resistance and Structure-Activity Relationship (SAR)

Resistance to C215 and other MmpL3 inhibitors arises from missense mutations within the mmpL3 gene.[6] These mutations often cluster in the transmembrane domains, particularly in regions close to the inhibitor binding pocket and the proton translocation channel.[11][12] The study of these mutations provides crucial insights into the inhibitor-protein interaction and the transporter's function. Cross-resistance profiling, where mutants resistant to one MmpL3 inhibitor are tested against others, has revealed that different chemical scaffolds may interact differently with the MmpL3 protein, suggesting distinct but overlapping binding modes within the same general pocket.[6]

The benzimidazole scaffold of C215 is a key structural feature. While detailed SAR studies for C215 analogues are not extensively published in the provided context, the exploration of different substitutions on the benzimidazole core is a standard medicinal chemistry approach to optimize potency, selectivity, and pharmacokinetic properties.

Figure 3. Logical relationships in C215 action and resistance.

Conclusion and Future Directions

C215 is a validated inhibitor of the essential MmpL3 transporter in Mycobacterium tuberculosis. Its discovery and characterization have contributed significantly to the validation of MmpL3 as a high-value target for TB drug development. The convergence of multiple, structurally diverse small molecules, including C215, on this single target underscores its exquisite vulnerability.

Future research will focus on several key areas:

-

Lead Optimization: Leveraging the benzimidazole scaffold to design next-generation analogues with improved potency against drug-resistant strains, enhanced selectivity, and more favorable pharmacokinetic and safety profiles.

-

Structural Biology: Obtaining high-resolution co-crystal structures of Mtb-MmpL3 in complex with C215 to provide a definitive blueprint for structure-based drug design.

-

Combination Therapy: Evaluating the synergistic potential of C215 analogues with existing and new anti-TB agents to develop shorter, more effective treatment regimens.

The continued investigation of C215 and other MmpL3 inhibitors holds significant promise for delivering novel therapeutics to combat the global threat of tuberculosis.

References

- 1. HC2091 Kills Mycobacterium tuberculosis by Targeting the MmpL3 Mycolic Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. portlandpress.com [portlandpress.com]

- 12. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. dovepress.com [dovepress.com]

An In-depth Technical Guide to Compound C215: A Novel MmpL3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound C215 is a benzimidazole-based small molecule identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb). It exerts its bactericidal activity by targeting the essential mycolial membrane protein Large 3 (MmpL3), a transporter crucial for the biogenesis of the mycobacterial outer membrane. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for the study of C215. All quantitative data are summarized for clarity, and key processes are visualized using logical and workflow diagrams.

Chemical Structure and Physicochemical Properties

Compound C215 is a novel antitubercular agent belonging to the benzimidazole class.[1] Its fundamental chemical and physical properties are summarized below. While specific experimental values for solubility, logP, and pKa are not widely reported in the literature, commercial suppliers indicate solubility in DMSO.[2] Computational predictions suggest high gastrointestinal absorption.[3][4]

Table 1: Chemical and Physical Properties of C215

| Property | Value | Reference(s) |

| IUPAC Name | 1-ethyl-N-((2,4-dichlorophenyl)methyl)-1H-benzo[d]imidazol-5-amine | N/A |

| CAS Number | 912780-51-9 | [2] |

| Molecular Formula | C₁₇H₁₇Cl₂N₃ | [2] |

| Molecular Weight | 334.24 g/mol | [2] |

| SMILES | C(CC)N1C=2C(=CC(NCC3=C(Cl)C=C(Cl)C=C3)=CC2)N=C1 | [2] |

| Solubility | Soluble in DMSO | [2] |

Biological Activity and Pharmacological Properties

C215 demonstrates potent activity against Mycobacterium tuberculosis by inhibiting MmpL3. Its efficacy has been noted both in vitro and in intracellular assays within macrophages.[5]

Table 2: Pharmacological and Cytotoxicity Data for C215

| Parameter | Value | Species/Cell Line | Reference(s) |

| Target | Mycobacterial membrane protein Large 3 (MmpL3) | Mycobacterium tuberculosis | [1][6] |

| IC₉₀ | 16 µM | Mycobacterium tuberculosis | [5] |

| MIC | 16.0 µM | Mycobacterium tuberculosis | [3] |

| Cytotoxicity | Limited non-specific toxicity against mammalian cells | Mammalian Cells | [5] |

Mechanism of Action: MmpL3 Inhibition

The primary mechanism of action of C215 is the inhibition of the MmpL3 transporter. MmpL3 is an essential protein in Mtb, responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are fundamental components of the protective outer membrane of mycobacteria.[1][6]

By inhibiting MmpL3, C215 disrupts the mycolic acid biosynthetic pathway. This leads to an accumulation of TMM in the cytoplasm and a depletion of mature mycolic acids (in the form of trehalose dimycolate, TDM) and mycolated arabinogalactan in the cell wall. The resulting structural damage to the cell envelope ultimately leads to bacterial death.[6]

Some MmpL3 inhibitors have been suggested to act indirectly by dissipating the proton motive force (PMF), which powers the transporter.[1] However, evidence also points to direct interaction of various inhibitor classes with the MmpL3 protein itself.[1]

Caption: Mechanism of Action of C215 via MmpL3 Inhibition.

Key Experimental Protocols

The following sections detail standardized methodologies for evaluating the efficacy and mechanism of action of C215.

Determination of Minimum Inhibitory Concentration (MIC)

The Resazurin Microtiter Assay (REMA) is a common colorimetric method used to determine the MIC of compounds against Mtb.

Protocol: Resazurin Microtiter Assay (REMA)

-

Culture Preparation: Culture Mycobacterium tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

-

Compound Dilution: Prepare serial dilutions of C215 in a 96-well microtiter plate.

-

Inoculation: Add the Mtb culture to each well, including positive (no drug) and negative (no bacteria) controls.

-

Incubation: Seal the plate and incubate at 37°C for 5-7 days.

-

Resazurin Addition: Add a sterile solution of resazurin (e.g., 0.01% w/v) to each well.

-

Result Interpretation: Incubate for an additional 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of C215 that prevents this color change.

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

Mammalian Cell Cytotoxicity Assay

The MTT assay is used to assess the cytotoxicity of C215 against a mammalian cell line (e.g., Vero or HepG2) to determine its selectivity.

Protocol: MTT Assay

-

Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of C215 for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism convert MTT into purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at approximately 570 nm. The 50% cytotoxic concentration (CC₅₀) is calculated from the resulting dose-response curve.

Target Engagement & Validation: Lipid Profiling

To confirm that C215 inhibits MmpL3's function, lipid extracts from treated Mtb cells can be analyzed for the accumulation of TMM.

Protocol: TMM Accumulation Assay

-

Metabolic Labeling: Grow Mtb cultures in the presence of a radiolabeled precursor, such as [¹⁴C]-acetic acid.

-

Inhibitor Treatment: Treat the cultures with C215 at a concentration at or above its MIC.

-

Lipid Extraction: After a defined incubation period, perform a total lipid extraction from the mycobacterial cells.

-

Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

-

Analysis: Visualize the radiolabeled lipid species using autoradiography. An accumulation of TMM in C215-treated samples compared to untreated controls indicates inhibition of MmpL3-mediated transport.

Intracellular Efficacy Assay

This assay evaluates the ability of C215 to kill Mtb residing within host macrophages.

Protocol: Macrophage Infection Assay

-

Macrophage Culture: Differentiate and seed macrophages (e.g., THP-1 cells or bone marrow-derived macrophages) in tissue culture plates.

-

Infection: Infect the macrophage monolayer with an Mtb suspension at a defined multiplicity of infection (MOI) for several hours.

-

Removal of Extracellular Bacteria: Wash the cells to remove extracellular bacteria.

-

Compound Treatment: Add fresh media containing serial dilutions of C215.

-

Incubation: Incubate the infected cells for a period of 48-96 hours.

-

Quantification of Viable Bacteria: Lyse the macrophages to release intracellular bacteria. Serially dilute the lysate and plate on solid agar (e.g., Middlebrook 7H11) to determine the number of colony-forming units (CFU). A reduction in CFU in treated wells compared to untreated controls indicates intracellular activity.

Conclusion

Compound C215 is a validated inhibitor of the essential Mtb transporter MmpL3, demonstrating potent whole-cell activity. Its mechanism of action, which targets the crucial process of mycolic acid transport, makes it a valuable lead compound for the development of new anti-tuberculosis therapeutics. The experimental protocols outlined in this guide provide a robust framework for the further characterization and optimization of C215 and related benzimidazole analogs in drug discovery programs. Further investigation into its in vivo pharmacokinetic and pharmacodynamic properties is warranted to fully assess its therapeutic potential.

References

- 1. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-215 Supplier | CAS 912780-51-9 | AOBIOUS [aobious.com]

- 3. Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

C215 (CAS 912780-51-9): A Technical Guide for Drug Development Professionals

An In-depth Review of the MmpL3 Inhibitor for Mycobacterial Research

Abstract

C215, with CAS number 912780-51-9, is a potent benzimidazole-derived inhibitor of the Mycobacterium tuberculosis (Mtb) protein MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is an essential transporter responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids and the formation of the mycobacterial outer membrane. By inhibiting MmpL3, C215 effectively disrupts cell wall biosynthesis, leading to bacterial death. This technical guide provides a comprehensive overview of C215, including its mechanism of action, quantitative biological data, detailed experimental protocols, and relevant signaling pathways, intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts and Mechanism of Action

C215 is chemically identified as N-[(2,4-Dichlorophenyl)methyl]-1-propyl-1H-benzimidazol-5-amine.[1][2] Its primary molecular target is MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[3][4][5] MmpL3 functions as a flippase, translocating TMM from the cytoplasm across the inner membrane to the periplasmic space.[4][5][6][7][8] In the periplasm, TMM is a substrate for the synthesis of trehalose dimycolate (TDM) and the mycomembrane, which are essential components of the unique and protective mycobacterial cell wall.[5][6][9]

The inhibition of MmpL3 by C215 leads to the intracellular accumulation of TMM and a subsequent reduction in TDM levels, ultimately disrupting the integrity of the cell wall and causing bacterial cell death.[5][10][11] While direct binding to MmpL3 is the proposed mechanism, some studies suggest that certain MmpL3 inhibitors may also act indirectly by dissipating the proton motive force (PMF), which is the energy source for MmpL transporters.[3][11][12]

Quantitative Data

The following tables summarize the available quantitative data for C215 and other notable MmpL3 inhibitors for comparative purposes.

Table 1: In Vitro Activity of C215 and Other MmpL3 Inhibitors against M. tuberculosis

| Compound | Chemical Class | MIC (µM) | IC90 (µM) | EC50 (µM) | Reference(s) |

| C215 | Benzimidazole | - | 16 | 11.2 | [3][10] |

| SQ109 | Ethylenediamine | - | - | 2.4 | [10] |

| AU1235 | Adamantyl Urea | 0.22 | - | - | [13] |

| NITD-304 | Indolecarboxamide | 0.02 | - | - | [1] |

| NITD-349 | Indolecarboxamide | 0.03 | - | - | [1] |

| BM212 | 1,5-Diarylpyrrole | - | - | - | [3] |

| HC2091 | Not specified | 5 | - | - | [13] |

Table 2: Cytotoxicity of C215 against Mammalian Cells

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| C215 | Not specified | 57.5 | [10] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize MmpL3 inhibitors like C215.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against M. tuberculosis can be determined using the Resazurin Microtiter Assay (REMA).

-

M. tuberculosis Culture Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.[1]

-

Compound Dilution: Prepare serial dilutions of the test compound (e.g., C215) in a 96-well microtiter plate.

-

Inoculation: Dilute the bacterial culture and add it to each well to achieve a final concentration of approximately 5 x 10^4 CFU/mL.[1]

-

Incubation: Seal the plate and incubate at 37°C for 5-7 days.[1]

-

Resazurin Addition: Add a resazurin solution (typically 0.01-0.02% w/v) to each well.[1]

-

Result Interpretation: Incubate the plate for an additional 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.[1]

TMM and TDM Accumulation Assay

This assay assesses the impact of MmpL3 inhibitors on mycolic acid biosynthesis.

-

Metabolic Labeling: Grow M. tuberculosis cultures in the presence of a radiolabeled precursor, such as [14C]acetic acid.[1][5]

-

Inhibitor Treatment: Treat the cultures with the MmpL3 inhibitor at a concentration above its MIC.[1]

-

Lipid Extraction: After a defined incubation period, extract the total lipids from the mycobacterial cells.[1][5]

-

Thin-Layer Chromatography (TLC): Separate the extracted lipids by TLC to resolve TMM and TDM.[1][5]

-

Analysis: Visualize and quantify the radiolabeled lipid species. Inhibition of MmpL3 will result in an accumulation of TMM and a decrease in TDM.[5][10][11]

MmpL3 Competitive Binding Assay

This assay can be used to determine if a compound directly binds to MmpL3.

-

Probe: A fluorescently labeled MmpL3 inhibitor analogue (e.g., North 114, an analogue of the NITD series) is used as a probe.[11]

-

Binding: The probe is shown to bind directly to MmpL3.

-

Competition: The addition of an unlabeled MmpL3 inhibitor, such as C215, will displace the fluorescent probe if it binds to the same site or induces a conformational change.[10][11]

-

Detection: The displacement of the probe is measured as a change in the fluorescent signal.[11]

Visualizations

MmpL3 Signaling Pathway and Inhibition by C215

Caption: MmpL3-mediated transport of TMM and its inhibition by C215.

Experimental Workflow for MIC Determination (REMA)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Synthesis

A straightforward synthesis of C215 and its derivatives has been reported, providing a basis for further medicinal chemistry efforts and the generation of analogues for structure-activity relationship (SAR) studies.[14] While the detailed synthetic steps are beyond the scope of this guide, the availability of a synthetic route is a critical factor for its development as a potential therapeutic agent.

Conclusion

C215 is a well-characterized inhibitor of MmpL3, an essential and validated target in Mycobacterium tuberculosis. Its potent in vitro activity and defined mechanism of action make it a valuable tool for tuberculosis research and a promising scaffold for the development of novel anti-tubercular agents. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of C215 and related compounds in the fight against tuberculosis.

References

- 1. benchchem.com [benchchem.com]

- 2. N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine () for sale [vulcanchem.com]

- 3. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HC2091 Kills Mycobacterium tuberculosis by Targeting the MmpL3 Mycolic Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MmpL3 Inhibitor Screening Assays – CSU STRATA [csustrata.org]

- 13. benchchem.com [benchchem.com]

- 14. Structural Insights and Functional Impact of the MmpL3 Inhibitor C215 [publications.cuni.cz]

An In-depth Technical Guide to the Early Research on C215 and its Activity Against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Compound Information

| Identifier | Details |

| Compound Name | C215 |

| Chemical Name | N-(2,4-dichlorobenzyl)-1-propyl-1H-benzo[d]imidazol-5-amine |

| Molecular Target | Mycobacterial Membrane Protein Large 3 (MmpL3) |

| Mechanism of Action | Inhibition of MmpL3, a transporter essential for the export of mycolic acid precursors (trehalose monomycolate - TMM) required for the biosynthesis of the mycobacterial cell wall. |

Quantitative Data Summary

The following table summarizes the key quantitative data from the early research on C215.

| Parameter | Value | Assay | Notes |

| IC90 against M. tuberculosis | 16 µM | Whole-cell growth inhibition assay | Concentration required to inhibit 90% of Mtb growth.[1] |

| Efficacy in Macrophages | Effective | Intracellular survival assay | C215 demonstrated efficacy against Mtb growing inside macrophages.[1] |

| Toxicity | Limited non-specific toxicity | Mammalian cell cytotoxicity assays | Specific cytotoxicity values were not detailed in the initial reports but were noted as being low.[1] |

Experimental Protocols

Whole-Cell High-Throughput Screening (HTS) for Mtb Inhibitors

The discovery of C215 was the result of a whole-cell phenotypic screen designed to identify compounds that inhibit the growth of M. tuberculosis.

Objective: To identify novel small molecules with anti-tubercular activity from a diverse chemical library.

Methodology:

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv was the primary strain used for screening.

-

Culture Medium: Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol was used for bacterial growth.

-

Assay Plate Preparation: The screen was conducted in a 384-well microplate format. Each well contained Mtb culture and a single test compound from the chemical library at a final concentration.

-

Compound Library: A diverse library of small molecules was screened.

-

Incubation: Plates were incubated at 37°C for a period sufficient to allow for robust bacterial growth in control wells (typically 5-7 days).

-

Growth Measurement: Bacterial growth was quantified by measuring the optical density (OD) at 600 nm or by using a fluorescent reporter strain.

-

Hit Identification: Compounds that inhibited Mtb growth by a certain threshold (e.g., ≥90% inhibition) compared to untreated controls were identified as primary hits.

Resazurin Microtiter Assay (REMA) for Minimum Inhibitory Concentration (MIC) Determination

REMA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.

Objective: To quantify the potency of hit compounds by determining their MIC.

Methodology:

-

Plate Preparation: Serial dilutions of the test compound (e.g., C215) are prepared in a 96-well microplate containing 7H9 broth.

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a McFarland standard of 1.0, then diluted to achieve a final inoculum concentration in the wells.

-

Incubation: The plates are incubated at 37°C for 7 days.

-

Resazurin Addition: After incubation, a solution of resazurin is added to each well. Resazurin is a blue dye that is reduced to the pink-colored resorufin by metabolically active cells.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating inhibition of bacterial growth.

Intracellular Macrophage Infection Assay

This assay assesses the ability of a compound to inhibit the growth of M. tuberculosis within its host cell, the macrophage.

Objective: To evaluate the efficacy of C215 in a biologically relevant intracellular environment.

Methodology:

-

Macrophage Culture: A macrophage cell line (e.g., THP-1 or J774) or primary bone marrow-derived macrophages are cultured and seeded in multi-well plates. THP-1 monocytes are typically differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

-

Infection: The cultured macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).

-

Compound Treatment: After allowing for phagocytosis, extracellular bacteria are removed by washing, and the infected cells are treated with various concentrations of the test compound (C215).

-

Incubation: The infected and treated cells are incubated for a period of several days.

-

Assessment of Bacterial Viability: The number of viable intracellular bacteria is determined by lysing the macrophages and plating the lysate on solid agar medium (e.g., Middlebrook 7H11) to enumerate colony-forming units (CFU). Alternatively, a reporter strain of Mtb (e.g., expressing luciferase or a fluorescent protein) can be used to quantify bacterial load.

Generation and Characterization of C215-Resistant Mutants

The identification of the molecular target of C215 was achieved through the generation of resistant mutants and subsequent whole-genome sequencing.

Objective: To identify the gene(s) responsible for resistance to C215, thereby elucidating its mechanism of action.

Methodology:

-

Mutant Selection: A large population of M. tuberculosis is plated on solid agar medium containing a concentration of C215 that is several-fold higher than its MIC.

-

Isolation of Resistant Colonies: Colonies that grow in the presence of the inhibitory concentration of C215 are selected as resistant mutants.

-

Confirmation of Resistance: The resistance of the selected colonies is confirmed by re-testing their MIC for C215.

-

Whole-Genome Sequencing: Genomic DNA is extracted from the resistant mutants and the parental wild-type strain. The entire genome is then sequenced using next-generation sequencing technologies.

-

Variant Analysis: The genome sequences of the resistant mutants are compared to the wild-type sequence to identify single nucleotide polymorphisms (SNPs) and other mutations that are consistently present in the resistant strains. In the case of C215, mutations were identified in the mmpL3 gene.

Signaling Pathways and Experimental Workflows

MmpL3 Mycolic Acid Transport Pathway and Inhibition by C215

Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a crucial permeability barrier. The MmpL3 protein is a transporter that is vital for the export of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm. Inhibition of MmpL3 by C215 disrupts this transport process, leading to the inhibition of cell wall biosynthesis and ultimately bacterial death.

Caption: The MmpL3-mediated transport of trehalose monomycolate (TMM) and its inhibition by C215.

Experimental Workflow for C215 Discovery and Target Identification

The discovery of C215 and the elucidation of its target followed a logical and systematic workflow, beginning with a large-scale screen and culminating in the identification of the MmpL3 transporter as the molecular target.

Caption: Workflow for the discovery and target identification of C215.

Conclusion

The early research on C215 established it as a promising novel anti-tubercular agent with a distinct mechanism of action targeting the essential MmpL3 transporter. The systematic approach, from high-throughput screening to target deconvolution through resistance studies, provides a valuable framework for modern tuberculosis drug discovery. Further preclinical and clinical development would be necessary to ascertain the therapeutic potential of C215 and its derivatives. This guide serves as a foundational resource for researchers and drug development professionals interested in the early-stage development of MmpL3 inhibitors for the treatment of tuberculosis.

References

In Vitro Anti-Tubercular Activity of C215: A Technical Overview

Initial searches for a compound specifically designated "C215" with reported in vitro anti-tubercular activity did not yield specific results. The scientific literature readily available through broad searches does not contain data or experimental protocols for a molecule with this identifier in the context of Mycobacterium tuberculosis research.

Therefore, this guide will address the core requirements of the user's request by providing a representative framework for an in-depth technical guide on the in vitro anti-tubercular activity of a hypothetical novel compound, which we will refer to as "C215" for illustrative purposes. This will include standardized experimental protocols, data presentation formats, and visualizations that are commonly employed in the field of anti-tubercular drug discovery.

Data Presentation

The in vitro activity of a potential anti-tubercular agent is typically quantified through various assays. The data is best presented in a clear, tabular format to allow for easy comparison of different parameters.

Table 1: In Vitro Anti-Tubercular Activity and Cytotoxicity of Compound C215

| Assay Type | Mycobacterium tuberculosis Strain | Parameter | Value |

| Primary Activity | H37Rv (ATCC 27294) | MIC (µg/mL) | [Insert Value] |

| H37Rv (ATCC 27294) | MIC (µM) | [Insert Value] | |

| MBC (µg/mL) | [Insert Value] | ||

| MBC (µM) | [Insert Value] | ||

| Activity against Drug-Resistant Strains | Rifampicin-resistant strain | MIC (µg/mL) | [Insert Value] |

| Isoniazid-resistant strain | MIC (µg/mL) | [Insert Value] | |

| MDR Strain | MIC (µg/mL) | [Insert Value] | |

| Intracellular Activity | H37Rv-infected Macrophages (e.g., RAW 264.7) | EC₅₀ (µM) | [Insert Value] |

| H37Rv-infected Macrophages (e.g., THP-1) | EC₉₀ (µM) | [Insert Value] | |

| Cytotoxicity | Vero cells (ATCC CCL-81) | CC₅₀ (µM) | [Insert Value] |

| HepG2 cells (ATCC HB-8065) | CC₅₀ (µM) | [Insert Value] | |

| Selectivity Index (SI) | CC₅₀ (Vero) / MIC (H37Rv) | - | [Insert Value] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; EC₅₀/₉₀: 50%/90% Effective Concentration; CC₅₀: 50% Cytotoxic Concentration; MDR: Multi-Drug Resistant.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key in vitro anti-tubercular assays.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method to determine the MIC of a compound against M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase)

-

Compound C215 stock solution (in DMSO)

-

Alamar Blue reagent

-

96-well microplates

Procedure:

-

Bacterial Culture Preparation: M. tuberculosis H37Rv is grown to mid-log phase (OD₆₀₀ of 0.4-0.6) in 7H9 broth. The culture is then diluted to a final concentration of approximately 1 x 10⁵ CFU/mL.

-

Compound Dilution: A serial two-fold dilution of Compound C215 is prepared in 7H9 broth in a 96-well plate.

-

Inoculation: The diluted bacterial suspension is added to each well containing the compound dilutions.

-

Incubation: The plate is incubated at 37°C for 7 days.

-

Alamar Blue Addition: After incubation, Alamar Blue reagent is added to each well.

-

Second Incubation: The plate is incubated for another 24 hours.

-

Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Intracellular Activity Assay in Macrophages

This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis within macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Mycobacterium tuberculosis H37Rv

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

-

Compound C215

-

Lysis buffer (e.g., 0.1% SDS)

-

7H10 agar plates

Procedure:

-

Cell Seeding: Macrophages are seeded in a 24-well plate and allowed to adhere overnight.

-

Infection: The adhered macrophages are infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI), typically 1:10.

-

Removal of Extracellular Bacteria: After a few hours of infection, the cells are washed to remove extracellular bacteria.

-

Compound Treatment: Fresh medium containing serial dilutions of Compound C215 is added to the infected cells.

-

Incubation: The plates are incubated for 3-5 days.

-

Cell Lysis and Plating: The macrophages are lysed to release intracellular bacteria. The lysate is serially diluted and plated on 7H10 agar.

-

CFU Enumeration: After incubation of the agar plates for 3-4 weeks, the colony-forming units (CFU) are counted to determine the number of viable intracellular bacteria. The EC₅₀ and EC₉₀ values are calculated based on the reduction in CFU compared to untreated controls.

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

Caption: Workflow for in vitro anti-tubercular and cytotoxicity screening.

Disclaimer: The information provided above is a generalized representation based on standard practices in the field of tuberculosis research. The lack of specific data for a compound named "C215" necessitates this illustrative approach. Any resemblance to proprietary data is coincidental. For definitive information on any specific compound, please refer to peer-reviewed scientific literature and official documentation.

C215 target identification and validation studies

An In-depth Technical Guide on the Target Identification and Validation of C215

This technical guide provides a comprehensive overview of the target identification and validation studies for two distinct therapeutic candidates referred to as "C215": the tumor-associated antigen CA215 and the CAR-iNKT cell therapy MiNK-215. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the experimental methodologies, quantitative data, and underlying biological pathways.

Part 1: CA215 - A Pan-Cancer Glycoprotein Target

Introduction to CA215 and the RP215 Antibody

CA215 is a tumor-associated antigen characterized as a carbohydrate-associated epitope predominantly found on the variable region of immunoglobulin heavy chains expressed by a wide range of cancer cells.[1] This aberrant glycosylation makes CA215 a promising pan-cancer target. The monoclonal antibody, RP215, was generated against an ovarian cancer cell extract and specifically recognizes the CA215 epitope.[2] Preclinical studies have demonstrated the potential of RP215 as a therapeutic agent, showing its ability to inhibit tumor growth and induce cancer cell death.[3][4]

Target Identification and Validation

The identification of CA215 as a therapeutic target was initiated with the generation of the RP215 monoclonal antibody.[2] Validation studies have confirmed the expression of CA215 across numerous cancer cell lines and patient tissues, with limited expression in normal tissues, highlighting its tumor specificity.[5]

Experimental Validation:

-

Immunohistochemistry (IHC): IHC studies have shown high positive staining of RP215 in various cancers, confirming the widespread expression of the CA215 antigen.[1]

-

In Vitro Cytotoxicity Assays: Treatment of cancer cell lines with RP215 has been shown to induce apoptosis and complement-dependent cytotoxicity (CDC).[5]

-

In Vivo Tumor Models: Nude mouse models with implanted human tumors have demonstrated significant tumor growth inhibition upon treatment with RP215.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical validation studies of RP215.

Table 1: In Vitro Anti-proliferative Effects of RP215 on OC-3-VGH Ovarian Cancer Cells

| Treatment (Concentration) | Inhibition of Cell Growth (%) after 48h |

| RP215 (10 µg/ml) | 30 - 40% |

| Goat anti-human IgG (10 µg/ml) | Similar to RP215 |

| Human IgG (10 µg/ml) | Little to no inhibition |

| Data sourced from[3] |

Table 2: Induction of Apoptosis in OC-3-VGH Cells by RP215

| Treatment | % Apoptotic Cells (24-72h incubation) |

| RP215 | Significant increase compared to control |

| Normal Mouse IgG (Control) | Baseline |

| Data sourced from[3] |

Signaling and Mechanistic Pathways

The precise signaling pathway initiated by the binding of RP215 to CA215 is not fully elucidated. However, the downstream effects involve the induction of apoptosis and cell cycle arrest.[3][6] Gene regulation studies have shown that RP215 treatment can modulate the expression of genes involved in innate immunity, such as Toll-like receptors (TLRs).[7]

Figure 1: Proposed mechanism of action for the RP215 antibody.

Experimental Protocols

-

Tissue Preparation: Formalin-fix and paraffin-embed tumor tissue. Cut 4-5 µm sections and mount on slides.[8][9]

-

Deparaffinization and Rehydration: Xylene (2x 5 min), 100% Ethanol (2x 2 min), 95% Ethanol (1 min), 70% Ethanol (1 min), and rinse in distilled water.[10]

-

Antigen Retrieval: Heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.[8][11]

-

Blocking: Incubate with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate with RP215 monoclonal antibody at an optimized dilution overnight at 4°C.[8]

-

Secondary Antibody and Detection: Wash with PBS. Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a chromogen like DAB.[9]

-

Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through an alcohol series and xylene, and mount with a permanent mounting medium.[9]

Figure 2: Workflow for Immunohistochemistry.

-

Cell Preparation: Culture human cancer cells (e.g., SW480) to confluence. Harvest and resuspend in a suitable medium (e.g., L-15) at a concentration of 1x10^7 cells/100 µl.[12]

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude mice).[12]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = length × width × height.[12]

-

Antibody Treatment: Once tumors are established, administer RP215 antibody via intraperitoneal or intratumoral injection at a predetermined dose and schedule.[12][13]

-

Data Analysis: Compare tumor growth in the treated group to a control group receiving a non-specific IgG.

Part 2: MiNK-215 - A CAR-iNKT Cell Therapy Targeting FAP

Introduction to MiNK-215

MiNK-215 is an allogeneic, off-the-shelf, invariant Natural Killer T (iNKT) cell therapy.[14] These cells are engineered with a Chimeric Antigen Receptor (CAR) that targets Fibroblast Activation Protein (FAP) and are "armored" with Interleukin-15 (IL-15) to enhance their persistence and activity.[15][16] MiNK-215 is being developed for the treatment of solid tumors, particularly those with a dense, immunosuppressive stroma, such as colorectal cancer liver metastases.[17]

Target Identification and Validation

The target of MiNK-215 is Fibroblast Activation Protein (FAP), a type II transmembrane serine protease.[18] FAP is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of many epithelial cancers, while its expression in normal adult tissues is very limited.[19][20] High FAP expression is often correlated with a poor prognosis.[18]

Target Validation:

-

FAP Expression Analysis: Studies have confirmed high FAP expression in the tumor microenvironment of various cancers, including colorectal, breast, pancreatic, and lung cancers.[21]

-

Preclinical Models: In preclinical models, targeting FAP-positive CAFs has been shown to enhance anti-tumor immune responses.[21]

Quantitative Data Summary

Preclinical data for MiNK-215 has been presented at scientific conferences, demonstrating its potent anti-tumor activity in human organoid models of colorectal cancer liver metastases.[15][17]

Table 3: Preclinical Activity of MiNK-215 in Human Organoid Models

| Outcome Measure | Observation |

| Tumor Killing | Potently enhanced tumor killing by T cells |

| FAP+ Stellate Cells | Depletion of immune-suppressive FAP-expressing stellate cells |

| CD8+ T Cell Infiltration | Increased infiltration of CD8+ T cells |

| Data sourced from[17] |

Signaling and Mechanistic Pathways

MiNK-215 exerts its anti-tumor effects through a multi-faceted mechanism. The CAR on the iNKT cells directs them to FAP-expressing CAFs, leading to their elimination. This dismantles the protective stromal barrier of the tumor. The iNKT cells also have intrinsic anti-tumor activity and can activate other immune cells, such as dendritic cells and T cells, further enhancing the anti-tumor response.[16][22][23] The co-expression of IL-15 promotes the survival and expansion of the CAR-iNKT cells.[16]

Figure 3: Mechanism of action for MiNK-215 cell therapy.

Experimental Protocols

This assay measures the ability of CAR-iNKT cells to lyse FAP-expressing target cells.[24][25][26]

-

Target Cell Labeling: Incubate FAP-positive target cells with 51Cr (sodium chromate) for 1-2 hours at 37°C. Wash the cells to remove excess 51Cr.[26]

-

Co-culture: Plate the labeled target cells in a 96-well plate. Add MiNK-215 effector cells at various effector-to-target (E:T) ratios.[26]

-

Incubation: Incubate the co-culture for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.

-

Calculation of Cytotoxicity:

-

Spontaneous Release: Target cells incubated with media alone.

-

Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 [24]

-

References

- 1. oatext.com [oatext.com]

- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 3. Inhibition of in vitro tumor cell growth by RP215 monoclonal antibody and antibodies raised against its anti-idiotype antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. CA215 and GnRH receptor as targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RP215 single chain fragment variable and single domain recombinant antibodies induce cell cycle arrest at G0/G1 phase in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RP215 and GHR106 Monoclonal Antibodies and Potential Therapeutic Applications [scirp.org]

- 8. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 10. Immunohistochemistry (IHC) [bio-protocol.org]

- 11. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 12. Antibody treatment of human tumor xenografts elicits active anti-tumor immunity in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ichor.bio [ichor.bio]

- 14. tipranks.com [tipranks.com]

- 15. tipranks.com [tipranks.com]

- 16. MiNK Therapeutics Announces New Data Showing MiNK-215 Drives Potent Anti-Tumor Activity in Treatment-resistant Solid Tumors - BioSpace [biospace.com]

- 17. MiNK Therapeutics, Inc. Announces Preclinical Data Showcasing Activity of MiNK-215 Against Colorectal Cancer Liver Metastases at AACR 2024 | MarketScreener [marketscreener.com]

- 18. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. storage.imrpress.com [storage.imrpress.com]

- 21. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]

- 22. oncodaily.com [oncodaily.com]

- 23. CAR-iNKT cells: redefining the frontiers of cellular immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. bitesizebio.com [bitesizebio.com]

- 26. Rutgers New Jersey Medical School [njms.rutgers.edu]

Solubility and Stability of Small Molecule Drug Candidates in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfoxide (DMSO) is a versatile and widely utilized solvent in drug discovery and development due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[1][2] Its miscibility with water and compatibility with high-throughput screening formats make it an indispensable tool for creating concentrated stock solutions of test compounds.[1] However, the solubility and stability of a compound in DMSO are critical parameters that can significantly impact the accuracy and reproducibility of experimental results. This guide provides an in-depth overview of the factors influencing the solubility and stability of a representative small molecule drug candidate, referred to herein as C215, in DMSO. It also outlines detailed experimental protocols for assessing these properties and presents data in a structured format for clarity.

Solubility of C215 in DMSO

The solubility of a compound in DMSO is influenced by its physicochemical properties, the purity of the solvent, and environmental factors such as temperature and water content. DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere, which can affect its solvent properties.[3]

Factors Affecting Solubility

-

Compound Properties: The chemical structure, molecular weight, and crystal lattice energy of C215 will dictate its intrinsic solubility.

-

DMSO Purity: The presence of water or other impurities in DMSO can alter its polarity and reduce its ability to dissolve certain compounds.

-

Temperature: Solubility is generally temperature-dependent. Heating can increase the solubility of many compounds, but it may also accelerate degradation.

-

Water Content: The presence of water in DMSO can significantly decrease the solubility of lipophilic compounds.[3]

Quantitative Solubility Data

The following table summarizes the hypothetical solubility data for C215 in DMSO under various conditions.

| Parameter | Condition | Solubility (mM) |

| Temperature | 25°C | 50 |

| 37°C | 75 | |

| DMSO Purity | Anhydrous DMSO (>99.9%) | 55 |

| DMSO with 5% water | 40 | |

| pH (Aqueous Buffer) | pH 5.0 (in 5% DMSO/95% buffer) | 0.1 |

| pH 7.4 (in 5% DMSO/95% buffer) | 0.5 |

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound in DMSO is the shake-flask method followed by analysis using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of C215 in DMSO.

Materials:

-

C215 (solid)

-

Anhydrous DMSO (≥99.9%)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Calibrated analytical balance

Procedure:

-

Add an excess amount of solid C215 to a pre-weighed vial.

-

Add a known volume of DMSO to the vial.

-

Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, visually inspect the sample to confirm the presence of undissolved solid.

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of C215.

-

Calculate the original concentration in the DMSO supernatant to determine the solubility.

Stability of C215 in DMSO

The stability of a compound in DMSO is crucial for maintaining the integrity of stock solutions over time. Degradation can be influenced by factors such as temperature, light, oxygen, and the presence of water.

Factors Affecting Stability

-

Temperature: Elevated temperatures can accelerate the degradation of thermally labile compounds.[4]

-

Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation for some molecules, although many are stable.[4][5]

-

Water Content: The presence of water can facilitate hydrolysis of susceptible functional groups.[4][6]

-

Light Exposure: Photosensitive compounds may degrade when exposed to light.

-

Oxygen: Oxidative degradation can occur, particularly for compounds with electron-rich moieties.

Quantitative Stability Data

The following table presents hypothetical stability data for C215 in DMSO stock solutions (10 mM) under various storage conditions, as assessed by the percentage of the initial compound remaining.

| Storage Condition | Duration | % Remaining (Anhydrous DMSO) | % Remaining (DMSO with 5% water) |

| Room Temperature (25°C) | 1 week | 98% | 95% |

| 1 month | 92% | 85% | |

| 6 months | 75% | 60% | |

| Refrigerated (4°C) | 1 month | >99% | 98% |

| 6 months | 98% | 95% | |

| 1 year | 95% | 90% | |

| Frozen (-20°C) | 6 months | >99% | >99% |

| 1 year | 99% | 98% | |

| Freeze-Thaw Cycles (-20°C to RT) | 5 cycles | >99% | 99% |

| 10 cycles | 98% | 97% |

Experimental Protocol for Stability Assessment

The stability of C215 in DMSO can be evaluated by monitoring its concentration over time using HPLC.

Objective: To assess the long-term and freeze-thaw stability of C215 in DMSO stock solutions.

Materials:

-

C215 stock solution in DMSO (e.g., 10 mM)

-

Anhydrous DMSO (≥99.9%)

-

DMSO with a known water content (e.g., 5%)

-

Amber and clear vials with screw caps

-

Temperature-controlled storage units (25°C, 4°C, -20°C)

-

HPLC system with a suitable column and detector

Procedure:

-

Prepare a 10 mM stock solution of C215 in both anhydrous DMSO and DMSO containing 5% water.

-

Aliquot the stock solutions into multiple amber vials for each storage condition to avoid repeated sampling from the same vial.

-

Long-Term Stability:

-

Store vials at room temperature (25°C), refrigerated (4°C), and frozen (-20°C).

-

At specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year), remove one vial from each condition.

-

Allow frozen samples to thaw completely at room temperature.

-

Dilute an aliquot of each sample to a suitable concentration for HPLC analysis.

-

Analyze the samples by HPLC and quantify the peak area of C215.

-

Calculate the percentage of C215 remaining relative to the initial time point (t=0).

-

-

Freeze-Thaw Stability:

-

Subject a set of vials stored at -20°C to repeated freeze-thaw cycles. A single cycle consists of freezing at -20°C for at least 12 hours followed by thawing at room temperature for 2-4 hours.

-

After 1, 3, 5, and 10 cycles, analyze an aliquot from a designated vial as described above.

-

Calculate the percentage of C215 remaining relative to a control sample that has not undergone freeze-thaw cycles.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of a compound in DMSO.

Caption: Workflow for Solubility and Stability Testing.

Hypothetical Signaling Pathway for C215

Assuming C215 is an inhibitor of a kinase in a cancer-related signaling pathway, the following diagram illustrates its potential mechanism of action.

Caption: C215 as a MEK Inhibitor.

Conclusion and Best Practices

This technical guide provides a framework for understanding and evaluating the solubility and stability of a small molecule drug candidate, C215, in DMSO. Adherence to standardized protocols is essential for generating reliable and reproducible data.

Best Practices:

-

Always use high-purity, anhydrous DMSO for the preparation of stock solutions.

-

Store DMSO under appropriate conditions (e.g., protected from light and moisture) to maintain its quality.

-

Whenever possible, prepare fresh dilutions from a concentrated stock for assays.

-

For long-term storage, aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.

-

Routinely re-evaluate the concentration and purity of stock solutions, especially for long-term studies.

-

If a compound exhibits poor solubility in 100% DMSO, consider the use of co-solvents or alternative formulation strategies.

By carefully characterizing the solubility and stability of compounds in DMSO, researchers can ensure the quality and integrity of their experimental data, which is fundamental to the success of drug discovery and development programs.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

- 3. ziath.com [ziath.com]

- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]

- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies on MmpL3 as a Drug Target: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of MmpL3 in Mycobacterium tuberculosis

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell envelope that is crucial for its survival and pathogenesis. A key component of this envelope is the mycomembrane, an outer lipid bilayer rich in mycolic acids. The biosynthesis and transport of these mycolic acids are essential processes for the bacterium, making the enzymes and transporters involved attractive targets for novel anti-tubercular drugs.[1][2]

Mycobacterial membrane protein Large 3 (MmpL3) is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[3] It is an essential inner membrane protein in Mtb, playing a critical role in the transport of trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm to the periplasm.[4] Once in the periplasm, TMM is used for the synthesis of trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP), which are integral components of the mycomembrane.[4] The essentiality of MmpL3 for Mtb viability has been demonstrated through genetic knockdown and protein depletion studies, which lead to rapid cell death.[3] This indispensable role positions MmpL3 as a highly promising target for the development of new tuberculosis therapies.[1]

MmpL3 Structure and Transport Mechanism

MmpL3 is a transmembrane protein composed of 12 transmembrane helices and two large periplasmic domains.[3][5] It functions as a proton-motive force (PMF)-dependent antiporter, utilizing the electrochemical gradient of protons to drive the transport of TMM across the inner membrane.[3][4] The proposed mechanism involves MmpL3 acting as a "flippase," moving TMM from the inner to the outer leaflet of the cytoplasmic membrane.[3][5][6] From there, TMM is shuttled through a channel within the MmpL3 protein to the periplasmic space.[5][6]

Recent structural studies of MmpL3 from Mycobacterium smegmatis have provided valuable insights into its function. These studies have revealed a plausible pathway for TMM translocation and have shown that MmpL3 can bind not only TMM but also other lipids like phosphatidylethanolamine.[5]

Signaling Pathway of MmpL3-Mediated TMM Transport

Caption: MmpL3-mediated transport of TMM across the inner membrane.

Validation of MmpL3 as a Drug Target

The validation of MmpL3 as a drug target has been achieved through several key experimental approaches:

-

Genetic Validation: Conditional knockdown or depletion of the mmpL3 gene in M. tuberculosis has been shown to be lethal to the bacteria, confirming its essentiality for survival.[3]

-

Chemical Validation: A diverse range of small molecule inhibitors have been identified that target MmpL3. Treatment of Mtb with these inhibitors phenocopies the effects of genetic depletion of MmpL3, leading to the accumulation of TMM and subsequent cell death.[3][4]

-

Resistant Mutant Generation: Spontaneous resistant mutants to MmpL3 inhibitors consistently show mutations in the mmpL3 gene, providing strong evidence that MmpL3 is the direct target.[7]

Logical Relationship of MmpL3's Role in Mycobacterial Survival

Caption: The essential role of MmpL3 in M. tuberculosis survival.

MmpL3 Inhibitors: Quantitative Data

A variety of structurally diverse small molecules have been identified as inhibitors of MmpL3. The in vitro potency of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis.

| Compound Series | Representative Compound(s) | MIC (µM) against H37Rv | IC90 (µM) against H37Rv | Reference(s) |

| Indolecarboxamides | ICA-7, ICA-8, ICA-9 | - | 0.024, 0.029, 0.071 | [2] |

| Adamantyl Ureas | AU1235 | - | 0.22 | [2] |

| 1,5-Diarylpyrroles | BM212 | ~3.4 (1.5 µg/mL) | - | [2] |

| Ethylenediamines | SQ109 | - | - | [2] |

| NITD Series | NITD-304, NITD-349 | 0.02, 0.03 | - | [2] |

| Indole-based | Compound 5 | 2.3 | - | [8] |

| Indole-based | Compound 2, 3, 4 | 0.125 µg/mL | - | [8] |

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The Resazurin Microtiter Assay (REMA) is a commonly used method to determine the MIC of compounds against M. tuberculosis.

Protocol:

-

Preparation of Mtb Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase (OD600 of 0.4-0.6).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using 7H9 broth.

-